1,2-二甲基哌啶-4-酮

描述

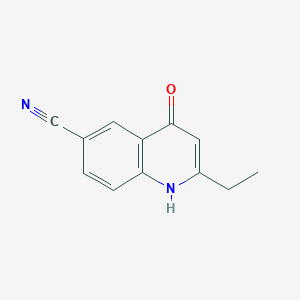

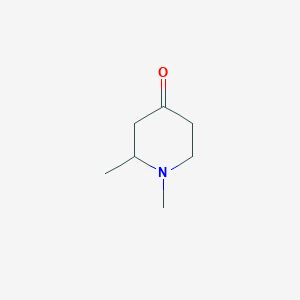

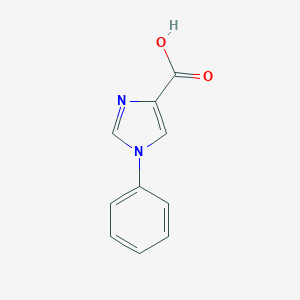

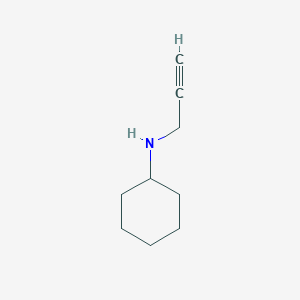

1,2-Dimethylpiperidin-4-one is a chemical compound that belongs to the class of organic compounds known as piperidones. Piperidones are a subclass of piperidines, which are six-membered rings containing one nitrogen atom and five carbon atoms. The specific structure of 1,2-dimethylpiperidin-4-one includes a piperidine ring with two methyl groups at the 1 and 2 positions and a ketone group at the 4 position.

Synthesis Analysis

The synthesis of 1,2-dimethylpiperidin-4-one derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of 1,2-dimethyl-3-hydroxypyridin-4-one complexes with transition metals has been reported, which includes the use of Raman, IR, NMR, and mass spectra for characterization . Additionally, the synthesis of related compounds such as 2,6-diarylpiperidin-4-one N(4')-cyclohexyl thiosemicarbazones has been described, which involves the reaction of diarylpiperidin-4-ones with cyclohexyl thiosemicarbazide .

Molecular Structure Analysis

The molecular structure of 1,2-dimethylpiperidin-4-one derivatives has been studied using various analytical techniques. X-ray diffraction data has been used to determine the crystal and molecular structure of related compounds, such as 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, which exhibits a flattened-chair conformation with axial methyl groups . Similarly, single crystal X-ray diffraction analysis has been employed to confirm the chair conformation and equatorial orientation of substituents in synthesized 2,6-diarylpiperidin-4-one derivatives .

Chemical Reactions Analysis

The reactivity of 1,2-dimethylpiperidin-4-one and its derivatives can be explored through various chemical reactions. For instance, derivatives of 1-hydroxy-2,5-dimethylpiperid-4-one have been prepared and subjected to reactions at the hydroxy and carbonyl groups, with IR spectra being used to study the resulting compounds . The synthesis of diastereoisomeric 1,3-dimethylpiperidin-4-ols and related compounds also provides insight into the stereochemistry and preferred conformations of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-dimethylpiperidin-4-one derivatives are influenced by their molecular structure. The IR, NMR, and mass spectra of these compounds provide valuable information about their functional groups and molecular conformations . The crystallographic data, including space group and unit cell dimensions, contribute to the understanding of the solid-state properties of these compounds . Additionally, the biological activity screening of synthesized compounds can shed light on their potential applications .

科学研究应用

合成和构象

- 合成和生物研究:合成并表征了N-酰基r-2,c-6-双(4-甲氧基苯基)-c-3,t-3-二甲基哌啶-4-酮,研究了其抗菌和抗氧化活性,并进行了与靶蛋白CHK1 (Mohanraj & Ponnuswamy, 2017) 的分子对接研究。

化学亲和力和结合

- 结合蛋白的鉴定:基于化学亲和力基质的研究确定了抑制蛋白作为与抗溶骨磺胺类化合物相关的结合蛋白,这些化合物与1,2-二甲基哌啶-4-酮有关 (Chang et al., 2011)。

药代动力学和药物监测

- 铁螯合和测定:开发了一种测定人类血浆中1,2-二甲基-3-羟基吡啶-4-酮的方法,突出了其作为铁螯合剂的作用 (Klein et al., 1991)。

热化学和稳定性

- 甲基哌啶的热化学:一项研究探讨了各种甲基哌啶,包括2,6-二甲基哌啶的稳定性和构象行为 (Ribeiro da Silva et al., 2006)。

立体化学和DNA结合

- 立体化学和DNA相互作用:对1,3-二甲基哌啶-4-醇的对映异构体的立体化学研究揭示了它们的DNA结合和细胞毒性方面的重要见解 (Casy & Jeffery, 1972; Markovits et al., 1989)。

核磁共振研究

- 核磁共振光谱学:利用核磁共振研究了顺式和反式-2,6-二甲基哌啶及相关化合物,为这些分子的构象动力学提供了见解 (Booth et al., 1968; Sadlej & Jaźwiński, 2021)。

治疗应用

- 抑制二肽基肽酶IV:对胰高血糖素类治疗的心血管作用的研究突出了与1,2-二甲基哌啶-4-酮相关的化合物在改善2型糖尿病代谢控制方面的作用 (Ussher & Drucker, 2014; Ahrén et al., 2002)。

合成和药物开发

- 药物合成:已探索了顺式-3,4-二取代哌啶及相关化合物的合成,包括1,2-二甲基哌啶-4-酮,以探讨它们在药物开发中的潜力 (Mollet et al., 2011; Fréville et al., 1997)。

与金属的相互作用

- 与铕(III)的相互作用:关于1,2-二甲基-3-羟基吡啶-4-酮与三价铕的相互作用的研究揭示了稳定常数,并突出了其作为螯合剂的潜在用途 (Hadjiloizou & Pashalidis, 2007)。

安全和危害

The compound has been assigned the signal word “Danger” and is associated with the hazard statements H227, H302, H315, H318, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

未来方向

Piperidones, including 1,2-Dimethylpiperidin-4-one, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .

属性

IUPAC Name |

1,2-dimethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6-5-7(9)3-4-8(6)2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRRFARMTNWZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10497604 | |

| Record name | 1,2-Dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethylpiperidin-4-one | |

CAS RN |

13669-32-4 | |

| Record name | 1,2-Dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[6-[16-[2-(2,4-Dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid](/img/structure/B176356.png)